molecular formula C4H7NO4S B12042203 Methyl alaninate 1,1-dioxide

Methyl alaninate 1,1-dioxide

Cat. No.: B12042203
M. Wt: 165.17 g/mol
InChI Key: MBYZHIKXDPJMMU-UHFFFAOYSA-N
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Description

Methyl alaninate 1,1-dioxide is a sulfone derivative of the amino acid alanine, where the sulfur atom in the parent compound is oxidized to a sulfone group (SO₂). Structurally, it comprises a methyl ester of alanine with a 1,1-dioxide modification on the sulfur-containing moiety. This compound is synthesized via oxidation of methyl alaninate or its hydrochloride salt, as inferred from methods used for analogous compounds like N-benzylidenalanine methyl ester .

Properties

Molecular Formula

C4H7NO4S

Molecular Weight

165.17 g/mol

IUPAC Name

methyl 1,1-dioxothiazetidine-3-carboxylate

InChI

InChI=1S/C4H7NO4S/c1-9-4(6)3-2-10(7,8)5-3/h3,5H,2H2,1H3

InChI Key

MBYZHIKXDPJMMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CS(=O)(=O)N1

Origin of Product

United States

Preparation Methods

The synthesis of methyl alaninate 1,1-dioxide typically involves the oxidation of methyl alaninate. One common method is the reaction of methyl alaninate with an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl alaninate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl alaninate 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.

    Medicine: Research into its potential therapeutic effects and interactions with biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl alaninate 1,1-dioxide involves its interaction with various molecular targets. The sulfone group can participate in redox reactions, affecting the oxidative state of other molecules. This can lead to changes in cellular pathways and functions. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The table below highlights compounds structurally similar to methyl alaninate 1,1-dioxide, based on molecular frameworks and functional groups:

Compound Name CAS Number Molecular Formula Key Structural Features Similarity Score*
2-Methyl-1,2,6-thiadiazinane 1,1-dioxide 67104-97-6 C₄H₈N₂O₂S Six-membered thiadiazinane ring with sulfone 0.79
1,2,5-Thiadiazolidine 1,1-dioxide 5823-51-8 C₂H₄N₂O₂S Five-membered thiadiazolidine ring with sulfone 0.79
3-Aminothietane 1,1-dioxide 88511-13-1 C₃H₇NO₂S Four-membered thietane ring with amine and sulfone 0.78

*Similarity scores derived from structural alignment algorithms .

Reactivity and Stability

  • Ring Strain vs. Stability: 3-Aminothietane 1,1-dioxide (four-membered ring) exhibits higher ring strain compared to 1,2,5-thiadiazolidine 1,1-dioxide (five-membered ring), leading to increased reactivity in nucleophilic substitution reactions . this compound, lacking a strained ring system, is likely more thermally stable than cyclic analogs like thiadiazinanes.
  • Functional Group Influence: The amine group in 3-aminothietane 1,1-dioxide enhances nucleophilicity, making it useful in peptide coupling reactions. In contrast, this compound’s ester group facilitates hydrolysis under basic conditions .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for Methyl alaninate 1,1-dioxide?

  • Methodological Answer : Synthesis protocols should prioritize selective oxidation and halogenation steps. For example, tungsten-catalyzed oxidation of thietane derivatives using H₂O₂ under controlled pH (e.g., pH 11.5) ensures selective sulfone formation . Purification via column chromatography (silica gel) and solvent selection (e.g., toluene for recrystallization) are critical to isolate high-purity products. Safety protocols, such as UV-shielded reactors for chlorination steps, mitigate risks of hazardous byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Resolve structural isomers and confirm sulfone substitution patterns (e.g., δ ~3.5 ppm for methyl ester groups) .
  • IR Spectroscopy : Identify sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .
  • Mass Spectrometry (ESI/MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and detect fragmentation patterns for structural validation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the sulfone group. Avoid prolonged exposure to UV light, which may degrade the ester moiety. Safety protocols include fume hood use during synthesis and PPE (gloves, goggles) to minimize dermal exposure .

Q. What databases are essential for literature reviews on sulfone-containing compounds like this compound?

  • Methodological Answer : Use SciFinder to track synthetic routes and physicochemical properties, and Web of Science for citation analysis of foundational studies. Filter results to "review articles" for mechanistic insights and historical context .

Advanced Research Questions

Q. How can crystallographic data from SHELX programs resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : SHELXL refines high-resolution X-ray data to model bond lengths/angles, distinguishing between tautomeric forms (e.g., sulfone vs. sulfonic acid). For twinned crystals, SHELXD’s dual-space algorithm improves phase resolution. Validate against DFT-optimized geometries to resolve discrepancies in torsional angles .

Q. What methodologies address contradictions in reaction yields during cycloaddition reactions involving this compound?

  • Methodological Answer :

  • Kinetic Analysis : Monitor reaction progress via in-situ NMR or HPLC to identify intermediates (e.g., Diels-Alder adducts) .
  • Byproduct Identification : Use GC-MS to detect competing pathways (e.g., retro-cycloaddition or sulfone elimination) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance regioselectivity in [4+2] cycloadditions .

Q. What computational tools complement experimental data in analyzing the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets model sulfone group electron-withdrawing effects on ester reactivity.
  • ORTEP-III : Visualize charge density maps to correlate crystallographic data with theoretical bond polarization .

Q. How can synthetic byproducts from this compound chlorination be systematically identified?

  • Methodological Answer :

  • LC-MS/MS : Detect chlorinated isomers (e.g., 3-chloro vs. 4-chloro derivatives) via retention time and fragmentation patterns.
  • Mechanistic Probes : Isotopic labeling (e.g., ³⁶Cl) traces chlorine incorporation pathways, distinguishing radical vs. ionic mechanisms .

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